The primary chemical reaction associated with 3-carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide is its in vivo metabolism, which leads to the release of the active antiarthritic agent, 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide. [] The specific metabolic pathway and enzymes involved are not described in the provided literature.
As a prodrug, 3-carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide itself does not possess inherent antiarthritic activity. Its mechanism of action relies on its metabolic conversion to the active compound, 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide. [] The mechanism of action of the active compound is not detailed in the provided abstract.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: